molecular formula C24H22BrNO B11674492 N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11674492
M. Wt: 420.3 g/mol
InChI Key: OHIWXCSDEIJWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides. This compound is characterized by the presence of a cyclopropane ring substituted with a carboxamide group and aromatic rings, including a bromophenyl and two methylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of appropriate precursors followed by functional group modifications. One common method involves the reaction of 4-bromobenzyl chloride with 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of iodophenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of aromatic rings and cyclopropane carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H22BrNO

Molecular Weight

420.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C24H22BrNO/c1-16-3-7-18(8-4-16)24(19-9-5-17(2)6-10-19)15-22(24)23(27)26-21-13-11-20(25)12-14-21/h3-14,22H,15H2,1-2H3,(H,26,27)

InChI Key

OHIWXCSDEIJWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.